molecular formula C15H17N7O2 B7130183 3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide

3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide

Cat. No.: B7130183
M. Wt: 327.34 g/mol
InChI Key: WSPTVBXZSRDZAR-UHFFFAOYSA-N
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Description

3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide is a synthetic compound that features an imidazole ring, a methoxy group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxy group, and the incorporation of the tetrazole moiety. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Incorporation of the Tetrazole Moiety: This can be done through the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reagents like palladium on carbon and hydrogen gas.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, methyl iodide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The tetrazole moiety can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety.

Uniqueness

3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide is unique due to the presence of both a tetrazole and an imidazole ring in its structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-imidazol-1-yl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-11-18-19-20-22(11)13-9-12(3-4-14(13)24-2)17-15(23)5-7-21-8-6-16-10-21/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPTVBXZSRDZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)CCN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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